Isoquinoline-5,8-dione

描述

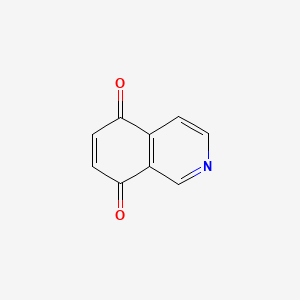

Structure

2D Structure

3D Structure

属性

IUPAC Name |

isoquinoline-5,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c11-8-1-2-9(12)7-5-10-4-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPFSRUOCULQSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=C(C1=O)C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198164 | |

| Record name | 5,8-Isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-46-4 | |

| Record name | 5,8-Isoquinolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Isoquinolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Quinolinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-Isoquinolinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Isoquinoline 5,8 Dione and Its Derivatives

Direct Synthesis Approaches to the Isoquinoline-5,8-dione Core

The formation of the fundamental this compound skeleton can be achieved through several synthetic pathways, including multi-step sequences and the oxidation of suitable precursors.

Multi-step Reaction Sequences for Core Formation

Multi-step syntheses are often employed to construct the this compound core from simpler starting materials. One such sequence begins with the nitration of isoquinoline (B145761) to yield 5-nitroisoquinoline. This is followed by reduction of the nitro group to an amine, and subsequent bromination to produce 5-amino-6,8-dibromoisoquinoline. Oxidation of this intermediate then furnishes the more stable 6-bromo-isoquinoline-5,8-dione. researchgate.net Another approach involves a three-step process starting from isoquinolin-5-ol, which includes 8-nitrosation, reduction of the nitroso group to an amine, and finally oxidation with iron(III) chloride to give this compound. thieme-connect.de

Utilization of Precursors

The direct oxidation of precursors already containing the isoquinoline framework is a common and efficient strategy for synthesizing this compound.

5-Hydroxyisoquinoline: This precursor can be directly oxidized to this compound in good yield. thieme-connect.de One effective method employs bis(trifluoroacetoxy)iodobenzene in aqueous acetonitrile (B52724). thieme-connect.de

5,8-Dimethoxyisoquinoline (B6204768): Oxidation of 5,8-dimethoxyisoquinoline with ammonium (B1175870) cerium(IV) nitrate (B79036) in aqueous acetonitrile at room temperature provides a high yield of this compound. thieme-connect.de

Isoquinoline-5,8-diamine: This compound can be converted to this compound through oxidation with potassium dichromate in strong sulfuric acid. thieme-connect.de

8-Aminoisoquinolin-5-ol: Oxidation of this precursor with iron(III) chloride is another route to the target dione (B5365651). thieme-connect.de

6-Bromothis compound: This stable intermediate, synthesized via a multi-step sequence, serves as a valuable precursor for further functionalization. researchgate.net

The following table summarizes various routes to the unsubstituted this compound:

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 5,8-Dimethoxyisoquinoline | CAN, pyridine-2,6-dicarboxylic acid 1-oxide, aq MeCN | 88 | thieme-connect.de |

| Isoquinolin-5-ol | Bis(trifluoroacetoxy)iodobenzene, aq MeCN, 0°C | 80 | thieme-connect.de |

| Isoquinoline-5,8-diamine | K₂Cr₂O₇, H₂SO₄, H₂O | 50 | thieme-connect.de |

| 8-Aminoisoquinolin-5-ol | FeCl₃·6H₂O, HCl, CHCl₃, H₂O, DME | 13 (overall from isoquinolin-5-ol) | thieme-connect.de |

Role of Specific Reagents

Certain reagents play a crucial role in the efficient synthesis of this compound.

Iodobenzene (B50100) Diacetate (IBD) and its derivatives: (Diacetoxyiodo)benzene, also known as iodobenzene diacetate, is a hypervalent iodine reagent widely used as a mild and selective oxidizing agent in organic synthesis. seemafinechem.com Specifically, bis(trifluoroacetoxy)iodobenzene, a derivative of IBD, has been shown to be effective in oxidizing isoquinolin-5-ol to this compound in high yield. thieme-connect.de These reagents are valued for their stability and selectivity. seemafinechem.com

Synthesis of Functionalized this compound Derivatives

The biological activity of isoquinoline-5,8-diones can be modulated by the introduction of various functional groups onto the core structure. This has led to the development of strategies for regioselective functionalization.

Regioselective Functionalization Strategies on the Quinone Moiety

The quinone ring of this compound is susceptible to nucleophilic attack, allowing for the introduction of substituents at specific positions. For instance, direct amination of 6-bromo-isoquinoline-5,8-dione with heterocyclic amines like piperidine, morpholine, and N-methyl-piperazine occurs readily, with the amine displacing the bromine atom. researchgate.net

Introduction of Diverse Substituents

A wide variety of substituents have been successfully introduced onto the this compound scaffold, leading to a diverse library of derivatives for biological screening. These substituents include:

Amino groups: As mentioned, amino groups can be introduced by direct amination of halo-substituted isoquinoline-5,8-diones. researchgate.net

Heterocyclic groups: Various heterocyclic moieties have been attached, often through amination reactions. researchgate.net

Alkyl and Aryl groups: While not explicitly detailed for the dione itself in the provided context, general methods for synthesizing substituted isoquinolines can be applied to create precursors for functionalized diones. These methods include palladium-catalyzed couplings and multi-component reactions. harvard.eduorganic-chemistry.org

Alkoxy groups: The synthesis of 7-alkoxy-2-methylquinoline-5,8-diones has been reported, suggesting that similar transformations could be applied to the isoquinoline series. acs.org

The ability to synthesize a broad range of functionalized this compound derivatives is crucial for the development of new therapeutic agents.

Methodologies for Hybrid Compound Synthesis (e.g., with nucleoside derivatives)

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug discovery to create new molecules with potentially enhanced activity or novel mechanisms of action. The this compound core is an attractive scaffold for such hybridization, given its established role in bioactive compounds.

While the direct synthesis of this compound-nucleoside conjugates is not extensively detailed in recent literature, the principle of creating hybrids with other bioactive molecules is well-documented. A notable example is the synthesis of hybrids combining the this compound moiety with betulin, a naturally occurring triterpenoid (B12794562) known for its own biological activities. researchgate.net This approach aims to synergize the properties of both parent molecules into a single chemical entity.

A more common strategy involves the synthesis of amino-substituted this compound derivatives, which can be considered hybrids with simpler amine-containing molecules. These syntheses often proceed via nucleophilic substitution or addition reactions, where an amine attacks the dione ring. For instance, a series of 7-amino-isoquinoline-5,8-dione and 6-amino-quinoline-5,8-dione derivatives have been synthesized in a search for new cytotoxic drugs. researchgate.net The synthesis of peptide-heterocycle hybrids, such as conjugating isoquinoline frameworks with dipeptides, has also been explored to generate novel compounds with potent antimicrobial and antifungal properties. nih.gov These methodologies highlight a versatile platform for creating diverse libraries of hybrid compounds with potential therapeutic applications.

Table 1: Examples of Hybrid Compound Synthesis Strategies

| Scaffold | Hybrid Partner Example | Synthetic Approach | Resulting Hybrid Type |

| This compound | Betulin | Covalent linking of the two scaffolds. researchgate.net | Natural Product Hybrid |

| This compound | Various Amines | Nucleophilic addition/substitution of amines to the quinone ring. researchgate.net | Amino-dione Derivatives |

| Tetrahydroisoquinoline | Dipeptides | Solid-phase peptide synthesis (SPPS) using HBTU/HOBt condensation protocol. nih.gov | Peptide-Heterocycle Hybrid |

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of reactions involving the this compound core is fundamental for controlling reaction outcomes, particularly regioselectivity, and for designing more efficient synthetic routes. The electron-deficient nature of the quinone ring dictates its reactivity, making it susceptible to nucleophilic attack.

Nucleophilic Tetrahedral Mechanism

In the context of this compound, the term "nucleophilic tetrahedral mechanism" primarily relates to the initial step of a conjugate addition reaction (Michael Addition), rather than a classic nucleophilic acyl substitution. The carbonyl carbons at positions C5 and C8 are part of an α,β-unsaturated ketone system. When a nucleophile attacks one of the electrophilic carbons of the quinone ring (e.g., C6 or C7), the attack is often followed by tautomerization. However, direct attack on a carbonyl carbon is also a key mechanistic step.

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. rsc.org In this intermediate, the carbon atom's geometry changes from trigonal planar to tetrahedral. Subsequently, this intermediate collapses, reforming the carbon-oxygen double bond and expelling a leaving group. rsc.org For this compound, which lacks a conventional leaving group on the carbonyl carbons, this classic pathway is not the primary mode of reaction. Instead, the nucleophilic attack on the ring system leads to an intermediate enolate, which is tetrahedral at the point of initial attack, before being protonated to yield the final addition product.

Michael Addition Pathways and Regioselectivity

The Michael addition, or conjugate addition, is a cornerstone of this compound chemistry. Current time information in Bangalore, IN. As an α,β-unsaturated carbonyl system, the dione moiety has electrophilic centers at the carbonyl carbons (C5, C8) and the β-carbons of the enone system (C6, C7). The addition of a nucleophile (a Michael donor) to the electron-deficient ring (the Michael acceptor) is a key strategy for functionalization.

The regioselectivity of this addition—whether the nucleophile attacks at the C6 or C7 position—is a critical aspect that can be controlled by various factors. Research has shown that an unprecedented level of regioselective control over the nucleophilic attack on the this compound core can be achieved. researchgate.netnih.gov

Table 2: Factors Influencing Regioselectivity in Michael Additions

| Factor | Influence on Regioselectivity |

| Substituents on Ring | Electron-donating or -withdrawing groups can alter the electrophilicity of C6 and C7. |

| N-Oxide Functionality | Can assist in tautomerization cascades, directing the nucleophilic attack to a specific position. researchgate.netnih.gov |

| Nucleophile Nature | "Hard" and "soft" nature of the nucleophile can favor either direct (1,2) or conjugate (1,4) addition, influencing the pathway. |

| Reaction Conditions | Solvent, temperature, and catalysts can stabilize different transition states, favoring one regioisomer over another. |

Chemical Reactivity and Derivatization of Isoquinoline 5,8 Dione

Nucleophilic Addition Reactions to the Quinone System

The quinone moiety in isoquinoline-5,8-dione is susceptible to nucleophilic attack. The positions C-6 and C-7 of the quinone ring are the primary sites for these reactions. Studies have shown that this compound exhibits a preference for nucleophilic attack at the C-7 position. chim.it This is in contrast to its isomer, quinoline-5,8-dione, which favors attack at the C-6 position. chim.it

The regioselectivity of nucleophilic addition can be influenced by several factors, including the nature of the nucleophile and the presence of catalysts. For instance, the use of a Lewis acid catalyst can enhance the regioselectivity of the reaction. chim.it Furthermore, the introduction of an N-oxide functionality in the isoquinoline (B145761) ring can drastically alter the reaction mechanism and switch the preferred site of nucleophilic attack. chim.itresearchgate.net This has been exploited in the synthesis of various this compound derivatives. acs.orgnih.gov

A variety of nucleophiles have been successfully added to the this compound core, including amines, thiols, and carbanions. For example, the reaction with anilines has been used to prepare 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates. rsc.org The resulting aminoquinone derivatives are of interest due to their potential biological activities. rsc.org

Table 1: Examples of Nucleophilic Addition to this compound

| Nucleophile | Product Type | Reference |

| Anilines | 7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates | rsc.org |

| Methylamine | 7-(Methylamino)this compound | |

| Various Amines | 7-Aminoisoquinoline-5,8-quinone derivatives | researchgate.net |

Electrophilic Substitution Patterns

Electrophilic substitution reactions on the isoquinoline ring system generally occur on the benzene (B151609) ring, which is more electron-rich than the pyridine (B92270) ring. The preferred positions for electrophilic attack are C-5 and C-8. thieme-connect.dequimicaorganica.org This is due to the greater stability of the resulting cationic intermediate. quimicaorganica.org

However, in this compound, the quinone ring is electron-deficient, making it less susceptible to electrophilic attack. The reactivity of the pyridine ring can be modulated by the nitrogen atom, which can act as a nucleophile in certain electrophilic aromatic substitutions. smolecule.com

Redox Chemistry and Electrochemical Behavior of this compound Systems

The quinone structure of this compound allows it to undergo redox reactions, which are central to its biological activity. ontosight.ai Quinones can accept one or two electrons to form the corresponding semiquinone radical anion or hydroquinone (B1673460) dianion. semanticscholar.org This ability to participate in redox cycling can lead to the generation of reactive oxygen species (ROS), which can have significant biological consequences. mdpi.com

The electrochemical properties of this compound and its derivatives have been investigated using techniques such as cyclic voltammetry. researchgate.netsemanticscholar.orgrsc.org These studies provide insights into the redox potentials and the number of electrons transferred during the redox processes. The half-wave potential (E1/2) is a key parameter determined from these studies, and it has been shown to correlate with the biological activity of some derivatives. researchgate.netsemanticscholar.org For instance, the cytotoxicity of certain 7-phenylaminoisoquinoline-5,8-quinone derivatives has been linked to their half-wave potentials. researchgate.net

The redox behavior of these compounds is often pH-dependent. researchgate.net The presence of substituents on the this compound core can also significantly influence the redox properties. researchgate.net

Derivatization for Structure-Activity Relationship Studies

The this compound scaffold has been extensively derivatized to explore structure-activity relationships (SAR), particularly in the context of developing new therapeutic agents. mdpi.comucc.ie By systematically modifying the core structure and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for the desired pharmacological effects.

Common derivatization strategies include:

Substitution at the C-6 and C-7 positions: The introduction of various amino, alkoxy, and other groups at these positions has led to the discovery of compounds with potent anticancer and antimicrobial activities. rsc.orgresearchgate.netnih.gov

Modification of the isoquinoline nitrogen: The formation of N-oxides has been shown to be a valuable strategy for altering the reactivity and biological profile of isoquinoline-5,8-diones. researchgate.netucc.ie

Fusion of additional rings: The synthesis of hybrid molecules, where the this compound is linked to other bioactive moieties, has been explored to create compounds with enhanced or novel activities. mdpi.comnih.gov

These SAR studies have been instrumental in optimizing the potency and selectivity of this compound derivatives. For example, research has shown that the nature of the substituent at the C-7 position can significantly impact the cytotoxic and antitumor properties of these compounds. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analyses for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR are primary methods for verifying the core structure of isoquinoline-5,8-dione and its derivatives. The chemical shifts (δ), measured in parts per million (ppm), of the hydrogen and carbon atoms are unique to their electronic environment, allowing for a complete assignment of the molecular skeleton. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivities between protons and carbons, confirming the final structure. researchgate.net

Interactive Data Table: Illustrative NMR Data for a Substituted this compound Derivative The following table presents ¹H and ¹³C NMR data for 6-chloro-7-(quinolin-8-yloxy)this compound , demonstrating the type of data obtained from these analyses. nih.gov

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinone C=O | - | 179.5 |

| Isoquinoline (B145761) Ring | 9.49 (s, 1H), 9.47 (s, 1H), 8.33 (m, 2H) | 154.9, 150.3, 147.3, 135.9, 133.6, 128.5, 126.1, 119.8 |

| Quinoline (B57606) Ring | 9.10 (m, 2H), 8.05 (d, 1H), 7.88 (dd, 1H), 7.59 (m, 1H) | 130.7, 128.3, 124.2, 122.0, 117.8 |

Note: Data for 6-chloro-7-(quinolin-8-yloxy)this compound in DMSO-d₆. The signals confirm the presence and substitution pattern of the this compound framework.

Nitrogen-15 (¹⁵N) NMR for Tautomeric Equilibrium and Protonation Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly sensitive probe for investigating the electronic structure and chemical behavior of nitrogen-containing compounds. researchgate.net Due to its large chemical shift range and the sensitivity of the nitrogen lone pair to its environment, ¹⁵N NMR is particularly effective for studying phenomena such as tautomerism and protonation. nih.govipb.pt Tautomers are structural isomers that readily interconvert, often via proton transfer, and ¹⁵N NMR can distinguish between different tautomeric forms (e.g., amino vs. imino) that might exist in equilibrium. rsc.orgmdpi.com

In the context of this compound, the nitrogen atom in the pyridine (B92270) ring is a key site for chemical interactions. Protonation of this sp²-hybridized nitrogen atom would be expected to cause a significant upfield shift (shielding) in the ¹⁵N NMR spectrum, often by as much as 100 ppm. nih.gov This change provides a clear marker for determining the site of protonation in acidic media. By observing the ¹⁵N chemical shifts under different conditions (e.g., varying pH or solvent), researchers can map the protonation state and study the acid-base chemistry of the molecule. nih.gov

Although specific ¹⁵N NMR studies on this compound are not widely documented, the principles established for other nitrogen heterocycles like pyridines, quinolines, and azoles are directly applicable. nih.govwikipedia.org This technique remains a powerful, albeit less common, tool for gaining deeper insights into the electronic properties and reactivity of the isoquinoline nucleus.

Mass Spectrometry for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and, with high-resolution instruments, to deduce its elemental formula.

High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS)

High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). This process not only generates a molecular ion (M⁺˙) but also causes extensive fragmentation. The key advantage of HR-EI-MS is its ability to measure the mass of the molecular ion and its fragments with extremely high precision (typically to four or five decimal places). nih.govacs.org This accuracy allows for the unambiguous determination of the elemental formula of each ion, as every unique combination of atoms has a distinct exact mass. The fragmentation pattern itself serves as a molecular fingerprint, providing valuable structural information by revealing the stable and unstable components of the molecule. nih.gov For this compound (C₉H₅NO₂), HR-EI-MS would be used to confirm its exact mass of 159.0320 Da.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that is particularly well-suited for analyzing polar, and often fragile, molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov This makes it an excellent method for confirming the molecular weight of a compound. ESI is often coupled with liquid chromatography (LC) to analyze complex mixtures. nih.govnih.gov

In the analysis of isoquinoline-dione derivatives, ESI-MS is used to generate the protonated molecular ion, whose exact mass is then measured by a high-resolution analyzer to confirm the elemental composition. For example, the related compound 6-chloro-7-(quinolin-8-yloxy)this compound was analyzed by high-resolution atmospheric pressure chemical ionization mass spectrometry (HR-APCI-MS), a technique similar to ESI, which confirmed its molecular formula of C₁₈H₉ClN₂O₃ by observing an ion at m/z 337.0379. nih.gov

Interactive Data Table: Illustrative High-Resolution Mass Spectrometry Data This table shows the type of data obtained from high-resolution mass spectrometry for confirming the elemental formula of a target compound.

| Compound | Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Reference |

| This compound | C₉H₅NO₂ | [M+H]⁺ | 160.0393 | Not Reported | - |

| 6-chloro-7-(quinolin-8-yloxy)this compound | C₁₈H₉ClN₂O₃ | [M+H]⁺ | 337.0379 | 337.0379 | nih.gov |

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making this technique highly effective for structural identification and for distinguishing between isomers. irphouse.comnih.gov

For this compound, the most significant region in the FT-IR spectrum is the carbonyl (C=O) stretching range, typically between 1650 and 1700 cm⁻¹. mdpi.com Research comparing derivatives of 5,8-isoquinolinedione with its isomer, 5,8-quinolinedione (B78156), reveals a key diagnostic difference. For compounds with the 5,8-isoquinolinedione moiety, the two carbonyl vibrations often merge to create a single, broad peak. In contrast, derivatives of 5,8-quinolinedione typically show two distinct, separated peaks for the carbonyl stretches. mdpi.com This difference provides a straightforward method to distinguish between these two isomeric scaffolds. Other characteristic bands include C-H stretching vibrations above 3000 cm⁻¹ and various C=C and C=N stretching vibrations within the aromatic rings in the 1600-1400 cm⁻¹ region. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. This non-destructive method analyzes the interaction of infrared radiation with the molecule, causing vibrations in its chemical bonds. mdpi.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the elucidation of the compound's chemical structure. mdpi.com The FT-IR spectrum of this compound and its derivatives are typically recorded in the mid-infrared region, from 4000 to 400 cm⁻¹. mdpi.comresearchgate.net

Attenuated Total Reflection (ATR) Mode Applications in Solid-State Analysis

For the solid-state analysis of this compound, the Attenuated Total Reflection (ATR) mode of FT-IR spectroscopy is particularly advantageous. mdpi.com ATR-FTIR allows for the direct analysis of solid samples with minimal preparation, making it a rapid and convenient screening method. nih.govnih.gov This technique is especially useful for studying samples that contain significant amounts of water and for achieving higher spatial resolution due to the high refractive index of the ATR crystal. nih.gov In a typical ATR-FTIR measurement, the sample is placed in direct contact with an ATR crystal, and the infrared beam is directed through the crystal in such a way that it reflects off the internal surface in contact with the sample. plos.org The resulting evanescent wave penetrates a short distance into the sample, and the absorbed energy provides the spectral information. plos.org

Analysis of Characteristic Vibration Frequencies

The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. A key feature is the carbonyl (C=O) stretching vibration, which for compounds containing the this compound moiety, typically appears as a single, strong peak. mdpi.com This is a distinguishing feature from the related 5,8-quinolinedione derivatives, which exhibit two separate C=O vibration peaks. mdpi.com

The stretching vibrations of the C-H groups in the aromatic rings are generally observed in the range of 3112–2850 cm⁻¹. mdpi.com The C-C aromatic stretching bands, including the semi-circle stretching, are found at various frequencies, with notable peaks around 1583, 1299, 1145, and 1043 cm⁻¹. researchgate.net Other C-C stretching vibrations of the quinoline and dione (B5365651) rings are observed in the ranges of 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹. mdpi.com

The stretching vibrations of the C-N bond within the this compound moiety are also identifiable. In some derivatives, the C-N vibration peak is split into two separate peaks. mdpi.com

Interactive Table: Characteristic FT-IR Vibration Frequencies for this compound and Related Structures

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | References |

| C=O | Stretching | ~1700–1650 (single peak for isoquinolinedione) | mdpi.com |

| C-H | Aromatic Stretching | 3112–2850 | mdpi.com |

| C-C | Aromatic Stretching | 1617–1507, 1583, 1299, 1145, 1043 | mdpi.comresearchgate.net |

| C-N | Stretching | 1325–1230 (can be split) | mdpi.com |

| C-C, C-H | Deformation | 1106–969 | mdpi.com |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification and assessment of the purity of this compound. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. nih.govnih.gov For instance, preparative HPLC has been successfully employed to isolate various components from complex mixtures containing related quinoline structures. nih.gov

Counter-current chromatography (CCC) is another powerful separation technique that has been utilized for the preparative separation of related polysulfonated quinoline yellow components. nih.gov This method avoids the use of solid stationary phases, which can be advantageous for highly polar compounds. nih.gov The purity of the isolated fractions is often confirmed by analytical HPLC. nih.govresearchgate.net

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of this compound and its derivatives. By measuring the current response of the molecule to a linearly cycled potential sweep, CV can determine its electron affinity and reduction potentials. nih.gov Studies on related benzo[de]isoquinoline-1,3-dione derivatives have demonstrated that these compounds can exhibit reversible reduction peaks, indicating their capacity to accept electrons. nih.gov The electron affinity values can be estimated from the onset of the first reduction peak, providing valuable insights into their potential as electron-accepting materials in various applications. nih.gov

Theoretical and Computational Chemistry of Isoquinoline 5,8 Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in the analysis of isoquinoline-5,8-dione systems. These calculations offer a detailed view of the electronic landscape of the molecule, which is fundamental to understanding its chemical properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. arxiv.orgnih.gov For this compound and its derivatives, DFT is employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. A popular and effective combination of a functional and a basis set for such calculations on organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. researchgate.netnih.govnih.govreddit.com This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties. nih.govrsc.org The geometry optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is reached, representing the molecule's most stable state. arxiv.org

The electronic structure of this compound, once optimized, reveals the distribution of electrons within the molecule. This is crucial for understanding its chemical behavior. DFT calculations provide information on molecular orbitals, electron density, and electrostatic potential, which collectively define the molecule's reactivity and interaction capabilities.

| Methodology | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G(d,p) | Geometry Optimization, Electronic Structure Calculation |

| DFT | M06 | 6-311G(d,p) | Calculation of Non-Linear Optical Properties |

| TD-DFT | - | - | Prediction of UV-Visible Spectra |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.govajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net A smaller energy gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound and its derivatives, the LUMO is typically delocalized over the dione (B5365651) moiety, indicating its electrophilic nature and reactivity towards nucleophiles. mdpi.com The energy of the LUMO can be influenced by substituents on the this compound core. mdpi.com From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity. mdpi.com

| Parameter | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Outermost orbital containing electrons | Electron-donating ability |

| LUMO (Lowest Unoccupied Molecular Orbital) | Innermost orbital lacking electrons | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability |

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, such as their Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov Theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR spectra to assign specific peaks to the vibrational modes of different functional groups within the molecule. mdpi.comnih.govresearchgate.net For this compound derivatives, a notable feature in the calculated FT-IR spectra is the presence of a single peak for the carbonyl (C=O) vibrations, which distinguishes them from the two separate C=O vibration peaks observed in 5,8-quinolinedione (B78156) derivatives. mdpi.com This provides a clear spectroscopic marker to differentiate between these two classes of compounds.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. mdpi.com These calculated chemical shifts can then be compared with experimental NMR data to aid in the structural elucidation of newly synthesized this compound derivatives. The correlation between calculated and experimental spectroscopic data is generally found to be in good agreement. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand), such as this compound, with a biological macromolecule, typically a protein. nih.gov These methods are instrumental in drug discovery for identifying potential drug targets and understanding the mechanism of action of bioactive compounds.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a protein's active site. For this compound derivatives, a significant target of interest is NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoenzyme involved in the detoxification of quinones. nih.govnih.govnih.gov Docking studies have shown that this compound moieties can bind strongly to the active site of NQO1. mdpi.com The binding affinity is often quantified by a scoring function that estimates the free energy of binding.

Another potential target for isoquinoline-derived compounds is the G protein-coupled receptor 55 (GPR55), which has been implicated in various physiological processes. While specific docking studies of this compound with GPR55 are less documented, the general binding pocket of GPR55 has been modeled, providing a basis for future investigations into the potential interaction with this compound derivatives. nih.gov The binding of ligands to proteins is governed by various intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Following a docking simulation, a detailed analysis of the binding site reveals the specific amino acid residues of the protein that are involved in the interaction with the ligand. mdpi.com In the case of NQO1, the active site is located at the interface of the two subunits of the homodimeric enzyme. nih.gov The FAD cofactor is an essential component of this active site. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions involving this compound. By employing methods such as Density Functional Theory (DFT), chemists can model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This allows for a detailed understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

One of the key reaction types for quinone systems is the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. Theoretical studies have been conducted on the Diels-Alder reaction of this compound with unsymmetrical aliphatic dienes like piperylene and isoprene. These computational investigations focus on elucidating the regioselectivity of the cycloaddition, predicting which regioisomer will be preferentially formed. researchgate.net Such studies are critical for controlling the outcome of synthetic routes designed to build complex molecular architectures based on the this compound scaffold.

Another important class of reactions for isoquinoline-5,8-diones is nucleophilic addition. The synthesis of 7-amino-isoquinoline-5,8-dione derivatives, for instance, proceeds by treating 6-bromo-isoquinoline-5,8-dione with various amines. researchgate.net The proposed mechanism for this transformation is a nucleophilic tetrahedral mechanism. researchgate.net While detailed computational studies on this specific reaction are not extensively documented in the provided context, the general principles can be readily investigated using computational models. Such a study would involve mapping the potential energy surface for the approach of the amine nucleophile to the electron-deficient quinone ring, formation of the tetrahedral intermediate, and subsequent elimination of the bromide leaving group to yield the final product. DFT calculations could clarify the role of the solvent and the electronic nature of the amine in influencing the reaction rate and regioselectivity. The rate of these reactions is observed to be dependent on the electron availability on the reacting amino compounds. researchgate.net

Furthermore, computational studies on related heterocyclic systems provide valuable analogies. For example, DFT has been extensively used to investigate the mechanisms of 1,3-dipolar cycloaddition reactions, determining whether they proceed through concerted or stepwise pathways and explaining the regioselectivity observed. These computational approaches could be applied to explore potential cycloaddition reactions of this compound with various dipoles, opening new avenues for the synthesis of novel heterocyclic systems.

Mechanistic Investigations of Biological Activities of Isoquinoline 5,8 Dione and Its Analogues Molecular and Cellular Focus Only

Enzyme Inhibition Studies

The biological activities of isoquinoline-5,8-dione and its related compounds are frequently attributed to their ability to interact with and inhibit various enzymes. These interactions are pivotal to their mechanisms of action at a molecular level.

This compound and its analogues have been investigated as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), a flavoprotein that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones.

Certain quinoline-5,8-dione derivatives, which are structural analogues, have been identified as competitive inhibitors of NQO1. rsc.org Kinetic studies using Lineweaver-Burk plots demonstrated that as the concentration of the inhibitor increased, the maximal reaction rate (Vmax) remained constant while the Michaelis constant (Km) increased, a hallmark of competitive inhibition. rsc.org The interaction of these quinone-based hybrids with the NQO1 protein can lead to the generation of reactive oxygen species (ROS). nih.gov

The specificity and inhibitory potency are highly dependent on the substitution pattern on the quinone core. Studies comparing different 1,4-quinone moieties have shown that the NQO1 activity follows a specific order, with 5,8-isoquinolinedione derivatives being among the compounds studied. nih.gov Molecular docking analyses suggest that hybrids incorporating 5,8-isoquinolinedione moieties bind strongly to the active site of the NQO1 protein, which is consistent with enzymatic study results. nih.gov The presence of small substituents, such as amine groups, at specific positions on the quinoline-5,8-dione ring has been shown to favorably impact binding to the NQO1 active site. rsc.org

| Inhibitor Concentration (µM) | Apparent Km (µM) | Vmax (nmol/mg protein/20s) | Inhibition Type |

|---|---|---|---|

| 0 (Control) | 30.22 ± 2.5 | 12.5 ± 1.2 | Competitive rsc.org |

| 1.0 | 45.27 ± 5.33 | 12.5 ± 1.2 | |

| 2.0 | 60.15 ± 3.51 | 12.5 ± 1.2 |

Beyond NQO1, the inhibitory activities of this compound analogues have been evaluated against other key cellular enzymes.

DNA Topoisomerases: These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. Certain substituted chloroisoquinolinediones, derived from 6,7-dichlorothis compound, have demonstrated inhibitory activity against DNA topoisomerase II. nih.gov In plasmid cleavage assays, most of these compounds showed topoisomerase II inhibition, with one of the most active compounds exhibiting an IC50 value of 0.082 µM. nih.gov However, these specific compounds were found to be inactive against DNA topoisomerase I at concentrations up to 200 µM. nih.gov Similarly, novel indeno[1,2-c]isoquinolin-5,11-dione derivatives have been identified as potent human topoisomerase II inhibitors. mdpi.com

Thymidine (B127349) Phosphorylase (TP): This enzyme is involved in nucleoside metabolism and has been a target for drug development. A study of synthesized isoquinoline (B145761) analogues revealed that most compounds exhibited outstanding inhibitory potential against E. coli thymidine phosphorylase, with IC50 values ranging from 4.40 ± 0.20 to 69.30 ± 1.80 µM. nih.gov The structure-activity relationship for these analogues was primarily dependent on the substitution pattern on the phenyl ring. nih.gov

Cell Division Cycle 25 (Cdc25) Phosphatases: These dual-specificity phosphatases are essential regulators of the cell cycle, activating cyclin-dependent kinases (CDKs). researchgate.netresearchgate.net Quinone-based compounds are known to inhibit Cdc25 phosphatases. researchgate.netresearchgate.net The mechanism often involves the generation of reactive oxygen species (ROS), which oxidize a critical cysteine residue within the enzyme's catalytic domain. researchgate.net Isoquinoline derivatives, such as caulibugulones isolated from marine bryozoans, have shown inhibitory activity against Cdc25B with IC50 values in the micromolar range (2.7–32.5 μM). researchgate.net A series of quinoline-5,8-dione derivatives, close analogues of isoquinoline-5,8-diones, have also been reported as potent Cdc25 inhibitors. researchgate.netkuleuven.be

| Compound Class | Enzyme Target | Observed Activity (IC50) |

|---|---|---|

| Chloroisoquinolinediones nih.gov | DNA Topoisomerase II | 0.082 µM (most active compound) |

| Isoquinoline Analogues nih.gov | Thymidine Phosphorylase | 4.40 to 69.30 µM |

| Caulibugulones (Isoquinoline derivatives) researchgate.net | Cdc25B | 2.7 to 32.5 µM |

DNA Interaction Mechanisms

Direct interaction with DNA is another significant mechanism through which this compound analogues exert their biological effects. These interactions can range from intercalation between base pairs to direct binding, which can be exploited for therapeutic and diagnostic purposes.

DNA intercalation, where a molecule inserts itself between the planar base pairs of the DNA double helix, can disrupt DNA replication and transcription. Studies on 6H-indeno[1,2-c]isoquinolin-5,11-diones, which are complex analogues of this compound, have shown that these compounds display a strong interaction with DNA. mdpi.com Further research on a copper(II) complex of an indenoisoquinoline derivative confirmed its ability to act as a DNA intercalating agent, as demonstrated by DNA melting curve analysis and fluorescence measurements. This intercalation is a key part of its mechanism as a topoisomerase I inhibitor.

Necrotic tissue, characterized by ruptured cells, releases intracellular contents, including DNA. This exposed extracellular DNA serves as a unique molecular target for imaging agents. nih.gov Quinone-based structures are being actively explored as probes for non-invasively imaging necrosis. nih.gov The proposed mechanism for their necrosis avidity is their ability to intercalate with the exposed DNA in necrotic regions. nih.gov

Specifically, radiolabeled 1,4-naphthoquinones, which share the core quinone structure with isoquinoline-5,8-diones, have been evaluated as "necrosis avid agents". Studies showed that these compounds accumulate in necrotic myocardium. The binding mechanism was further explored through in vitro DNA-binding assays and in vivo blocking experiments. The uptake of a radiolabeled naphthoquinone in necrotic tissue was significantly reduced by co-administration of ethidium (B1194527) bromide, a classic DNA intercalator, supporting the hypothesis that the quinone compound binds to exposed DNA. This principle suggests that this compound derivatives could potentially be developed as imaging agents for detecting necrotic tissue in various diseases. nih.gov

Cellular Pathway Modulation

The interaction of this compound and its analogues with molecular targets like enzymes and DNA ultimately translates into the modulation of complex cellular pathways, leading to specific cellular outcomes.

A primary consequence of the interaction between quinone compounds and the NQO1 enzyme is the generation of reactive oxygen species (ROS). nih.gov Elevated ROS levels can induce oxidative stress, leading to damage of vital biomolecules such as proteins, lipids, and nucleic acids. nih.gov This increase in intracellular ROS can also lead to mitochondrial dysfunction.

Furthermore, these compounds can trigger programmed cell death, or apoptosis. One study on amino-quinoline-5,8-dione derivatives showed that they induced apoptosis by regulating key proteins in the apoptotic pathway, including downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax and cleaved caspase-3. The interaction of certain quinone hybrids with NQO1 has also been linked to a significant increase in the expression of the tumor suppressor gene TP53. nih.gov

In addition to apoptosis, isoquinoline-based compounds can modulate critical signaling pathways. For instance, the isoquinoline derivative caulibugulone A was found to activate the p38 stress-activated protein kinase pathway, which in turn leads to the degradation of the Cdc25A phosphatase. researchgate.net Other related quinone structures, such as quinoxaline-5,8-diones, have been shown to mediate their effects by modulating the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. Certain isoquinoline alkaloid derivatives have also been associated with the modulation of the PKA/CREB and MAPK signaling pathways.

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress in Cells

This compound and its analogues have been shown to induce significant accumulation of Reactive Oxygen Species (ROS) within cells, leading to oxidative stress. ROS are highly reactive molecules, including free radicals, that can cause damage to essential biological macromolecules such as proteins, lipids, and nucleic acids. The generation of ROS is a recognized mechanism through which certain quinone-containing compounds exert their cytotoxic effects.

For instance, a potent isoquinolinequinone N-oxide derivative was found to cause significant ROS accumulation in multidrug-resistant (MDR) cancer cells. This increase in intracellular ROS is a key event that can trigger downstream cellular processes, including cell death pathways. While low levels of ROS can act as signaling molecules, an overwhelming production of ROS, as induced by this compound, leads to a state of oxidative stress. This condition disrupts the normal redox balance of the cell, contributing to cellular dysfunction and eventual cell death.

Studies on related quinone compounds have further elucidated this mechanism. For example, certain 7-iodo-quinoline-5,8-diones have been shown to increase ROS levels, which supports their anticancer activity. The ability of these compounds to generate ROS is often linked to their capacity to participate in redox cycling, a process where the quinone is reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) radicals, a primary form of ROS.

Modulation of Cell Proliferation and Cell Cycle Arrest in Cancer Cell Lines

A significant aspect of the anticancer activity of this compound and its analogues is their ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. Cell cycle progression is a tightly regulated process, and its disruption can prevent cancer cells from dividing and growing.

Research has demonstrated that potent isoquinolinequinone N-oxide derivatives potently inhibit cell proliferation and cause alterations in the cell cycle profile of cancer cells. This inhibition of proliferation is a direct consequence of the compound's ability to interfere with the cellular machinery that governs cell division.

Numerous studies on isoquinoline alkaloids have shown that they can induce cell cycle arrest at different phases, such as G1, G2/M, or S phase, depending on the specific compound and cell line. For example, the natural isoquinoline alkaloid berberine (B55584) has been shown to trigger G1 arrest in some cancer cells and G2/M arrest in others. This arrest is often associated with the modulation of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21 and p53.

The antiproliferative activity of quinoline-5,8-dione analogues has been found to be comparable to established chemotherapy agents like cisplatin (B142131) in certain cancer cell lines, highlighting their potential as anticancer agents.

Induction of Apoptosis via Specific Protein Modulation (e.g., Bcl-2, Bax, Caspase-3/7)

This compound and its analogues are capable of inducing apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. This process is often mediated by the modulation of specific proteins involved in the apoptotic cascade.

A key aspect of this process is the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. Studies on related quinoline-5,8-dione derivatives have shown that they can downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors.

The activation of caspases, a family of proteases that execute the apoptotic program, is another hallmark of apoptosis induced by these compounds. Specifically, the activation of effector caspases, such as caspase-3 and caspase-7, is a common downstream event. For instance, some amino-quinoline-5,8-dione derivatives have been shown to increase the levels of cleaved caspase-3, the active form of the enzyme. The activation of caspase-3/7 has been observed in cancer cell lines treated with various quinoline (B57606) derivatives, confirming their pro-apoptotic activity.

The induction of apoptosis by these compounds represents a key mechanism underlying their anticancer effects.

Inhibition of Signaling Pathways (e.g., p53, kinases, VEGF receptor 2, COX-2, STAT3, EGFR-NF-kB)

The biological activities of this compound and its analogues are also attributed to their ability to inhibit various signaling pathways that are critical for cancer cell survival, proliferation, and angiogenesis.

One of the key targets is the p53 signaling pathway. Some quinoline derivatives have been found to induce p53-dependent apoptosis in cancer cells by triggering the transcriptional activity of p53. Furthermore, certain 7-iodo-quinoline-5,8-diones have been observed to reduce the expression of p53.

These compounds also demonstrate inhibitory effects on various kinases . For example, novel quinoline derivatives have been identified as potent inhibitors of ERK1 & ERK2, which are key components of the MAPK signaling pathway involved in cell proliferation. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis, has also been reported for new quinoline and isatin (B1672199) derivatives, which helps to suppress the formation of new blood vessels that tumors need to grow.

Additionally, isoquinoline alkaloids have been shown to modulate other important signaling pathways. For instance, some compounds can inhibit the STAT3 and EGFR-NF-kB pathways, which are involved in inflammation, cell survival, and proliferation. The inhibition of Cyclooxygenase-2 (COX-2) , an enzyme often overexpressed in tumors and involved in inflammation and cancer progression, is another mechanism of action for some of these compounds.

The table below summarizes the inhibitory effects of this compound and its analogues on various signaling pathways.

| Signaling Pathway | Effect of Inhibition |

| p53 | Induction of apoptosis |

| Kinases (e.g., ERK1/2) | Inhibition of cell proliferation |

| VEGF Receptor 2 | Suppression of angiogenesis |

| COX-2 | Reduction of inflammation and cancer progression |

| STAT3 | Inhibition of cell survival and proliferation |

| EGFR-NF-kB | Inhibition of inflammation, cell survival, and proliferation |

Mitochondrial Dysfunction Studies

Mitochondrial dysfunction is a significant consequence of treatment with this compound and its analogues, contributing to their cytotoxic effects. Mitochondria are central to cellular energy production and are also key regulators of apoptosis.

Studies have shown that certain amino-quinoline-5,8-dione derivatives can cause lethal mitochondrial dysfunction in cancer cells in a dose-dependent manner. This dysfunction can manifest in several ways, including the disruption of the mitochondrial membrane potential and impaired ATP production. The loss of mitochondrial membrane potential is a critical event that can trigger the mitochondrial apoptotic pathway.

The overproduction of ROS, as discussed previously, is closely linked to mitochondrial dysfunction. Mitochondria are a major source of cellular ROS, and damage to mitochondria can lead to a vicious cycle of increased ROS production and further mitochondrial damage. This excessive ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death.

Furthermore, mitochondrial dysfunction can be exacerbated by the disruption of mitochondrial dynamics, including the balance between mitochondrial fission and fusion. Enhanced mitochondrial fission and reduced fusion can lead to mitochondrial fragmentation and impaired cellular function.

In essence, by targeting mitochondria, this compound and its analogues disrupt cellular bioenergetics and activate intrinsic apoptotic pathways, leading to cancer cell death.

Investigation of Molecular Targets and Interactions

Binding to G protein-coupled receptor 55 (GPR55)

Recent research has identified the G protein-coupled receptor 55 (GPR55) as a potential molecular target for certain compounds, including those with structural similarities to cannabinoids. GPR55 is a class A G protein-coupled receptor (GPCR) that is expressed in various tissues, including the brain.

While direct binding studies of this compound to GPR55 are not extensively documented in the provided context, the receptor is known to bind a subset of ligands that also interact with cannabinoid receptors. GPR55 shares a low amino acid identity with the classical cannabinoid receptors CB1 (13.5%) and CB2 (14.4%).

The activation of GPR55 can lead to an increase in intracellular calcium levels through signaling pathways involving Gq, G12, and RhoA. This signaling is distinct from that of the CB1 and CB2 receptors. Lysophosphatidylinositol (LPI) has been identified as a potential endogenous ligand for GPR55.

The interaction of ligands with GPR55 is an area of active investigation, and understanding the binding modes of various compounds could pave the way for the design of selective GPR55 modulators. The receptor has been implicated in various physiological processes, and its modulation could have therapeutic implications.

Interaction with β-Amyloid Aggregates in in vitro Models

The aggregation of β-amyloid (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. Consequently, compounds that can interfere with this aggregation process are of significant therapeutic interest. In vitro studies have explored the potential of isoquinoline alkaloids and their derivatives to modulate Aβ aggregation.

A comparative study investigated the effects of isoquinoline alkaloids from the benzo[c]phenanthridine (B1199836) and berberine families on the aggregation of Aβ₁₋₄₂. nih.gov Using a Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils, researchers found that the benzo[c]phenanthridine nucleus, present in compounds like sanguinarine (B192314) and chelerythrine, was associated with an inhibitory effect on Aβ₁₋₄₂ aggregation. nih.gov In contrast, coralyne, which possesses an isomeric berberine nucleus, was observed to significantly increase the propensity of Aβ₁₋₄₂ to aggregate. nih.govresearchgate.net Further analysis with circular dichroism (CD) spectroscopy showed that sanguinarine induced a helical conformation in the Aβ₁₋₄₂ peptide, a structural change that corroborates its ability to delay aggregation. nih.gov

In a separate investigation, a novel isoindolinone derivative, 3-(3-oxoisoindolin-1-yl)pentane-2,4-dione (ISOAC1), was examined for its anti-amyloidogenic properties. researchgate.net Thioflavin T assays and Western blotting demonstrated that ISOAC1 effectively reduced the aggregation of Aβ₁₋₄₂. researchgate.net

Additionally, a family of hybrid compounds combining steroid and quinoline scaffolds was designed and synthesized to assess their impact on protein aggregation. nih.gov These cholesterol-quinoline hybrids were tested for their ability to inhibit the self-aggregation of Aβ₁₋₄₂ in vitro. The studies revealed that these compounds could effectively delay the exponential growth phase of fibril formation and/or reduce the total amount of fibrils present in the steady state. nih.gov

These findings highlight that specific structural features within the broader class of isoquinoline-related compounds are crucial for their interaction with β-amyloid aggregates. The benzo[c]phenanthridine nucleus, in particular, appears promising for inhibiting fibril formation, demonstrating the potential of this scaffold in developing therapeutic strategies against neurodegenerative diseases. nih.gov

In vitro Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral, Antimalarial)

This compound and its analogues have demonstrated a wide spectrum of antimicrobial activities in various in vitro studies. The core quinoline and isoquinoline structures are found in numerous natural and synthetic compounds with significant biological effects, including antibacterial, antifungal, antiviral, and antimalarial properties. nih.govnih.govnih.gov

Antibacterial Activity

A new class of alkynyl isoquinoline compounds has been shown to possess strong bactericidal activity against a range of Gram-positive bacteria. mdpi.com This includes activity against clinically significant drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.com Two representative compounds, HSN584 and HSN739, were also effective at reducing the MRSA load within macrophages, a feat not achieved by the standard antibiotic vancomycin. mdpi.com Preliminary mechanistic studies suggest that these compounds disrupt the biosynthesis of the bacterial cell wall and nucleic acids. mdpi.com

Another study evaluated a novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, against Pseudomonas aeruginosa. internationalscholarsjournals.com The minimum inhibitory concentration (MIC) required to inhibit 90% of bacterial growth (MIC₉₀) was found to be between 6.0 and 24.0 µg/mL in different media. internationalscholarsjournals.com Proteomic analysis revealed that the compound inhibited or downregulated proteins crucial for membrane integrity and the synthesis of the Pseudomonas quinolone signal (PQS), an important virulence factor. internationalscholarsjournals.com

The tables below summarize the in vitro antibacterial activity of selected isoquinoline derivatives.

| Compound | S. aureus (MIC, µM) | MRSA (MIC, µM) | VRE faecalis (MIC, µM) |

|---|---|---|---|

| HSN584 | 1 | 1 | 1 |

| HSN739 | 1 | 1 | 1 |

Antifungal Activity

Derivatives of isoquinoline have also been investigated for their potential as antifungal agents. Based on the structures of natural alkaloids like sanguinarine and chelerythrine, two series of novel 3-aryl-isoquinoline derivatives were designed and synthesized. nih.gov Many of these compounds exhibited moderate to excellent antifungal activity in vitro at a concentration of 50 mg/L. nih.gov One compound, designated 9f, was particularly effective against Alternaria solani (80.4% inhibition), Alternaria alternata (88.2% inhibition), and Physalospora piricola (93.8% inhibition). nih.gov The EC₅₀ value of compound 9f against P. piricola was 3.651 mg/L, which was marginally better than the commercial fungicide chlorothalonil (B1668833) (3.869 mg/L). nih.gov

Chalcones bearing a pyrrolo[2,1-a]isoquinoline (B1256269) moiety have also been synthesized and evaluated. nih.gov Several of these compounds, including 16b, 16c, and 18b, showed potent activity against the fungus Candida albicans. nih.gov

| Compound | EC₅₀ (mg/L) |

|---|---|

| 9f | 3.651 |

| Chlorothalonil (Control) | 3.869 |

Antiviral Activity

The antiviral properties of isoquinoline derivatives have been explored against several viruses. An isoquinolone compound, identified through high-throughput screening, demonstrated inhibitory activity against both influenza A and B viruses, with 50% effective concentrations (EC₅₀) ranging from 0.2 to 0.6 µM. nih.gov However, this compound also showed significant cytotoxicity. nih.gov To address this, 22 derivatives were synthesized, leading to the identification of compound 21, which retained antiviral activity (EC₅₀ values from 9.9 to 18.5 µM) but had greatly reduced cytotoxicity (CC₅₀ > 300 µM). nih.gov Mechanistic studies indicated that these compounds act by inhibiting the viral RNA replication step, specifically targeting the viral polymerase activity. nih.gov

The quinoline scaffold, present in drugs like mefloquine, has also been used as a basis for developing antivirals against Zika virus (ZIKV). nih.gov A series of 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were synthesized and found to reduce ZIKV RNA production in vitro. nih.gov

| Compound | Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |

|---|---|---|

| Compound 1 | 0.2 - 0.6 | 39.0 |

| Compound 21 | 9.9 - 18.5 | > 300 |

Antimalarial Activity

The quinoline-5,8-dione core is found in natural antibiotics and has been a key scaffold in the development of antimalarial agents. nih.gov The introduction of a nitrogen atom into the naphthoquinone core to create aza-1,4-naphthoquinone derivatives (quinoline-5,8-diones) was explored to improve solubility and antimalarial efficacy. rsc.org These compounds were evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govrsc.org

Studies on various extracts and chemical constituents from medicinal plants have also identified compounds with antiplasmodial activity. malariaworld.org While not always isoquinoline-5,8-diones themselves, the broader family of quinoline and isoquinoline alkaloids is a rich source of antimalarial compounds. For instance, the hydroethanolic leaf extract of Dacryodes edulis showed significant activity against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum, with IC₅₀ values of 3.10 and 3.56 µg/mL, respectively. malariaworld.org One of the isolated compounds, 3,3′,4-tri-O-methylellagic acid, was highly active against the resistant Dd2 strain with an IC₅₀ of 0.63 µg/mL. malariaworld.org

| Extract/Compound | Strain | IC₅₀ (µg/mL) |

|---|---|---|

| Hydroethanolic leaf extract | P. falciparum (3D7) | 3.10 |

| P. falciparum (Dd2) | 3.56 | |

| 3,3′,4-tri-O-methylellagic acid | P. falciparum (Dd2) | 0.63 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Position and Nature on Biological Activity

The biological activity of isoquinoline-5,8-dione derivatives is highly dependent on the type and location of substituents on the core structure. Modifications at the C-2, C-6, and C-7 positions have been shown to significantly alter the cytotoxic and enzymatic properties of these compounds mdpi.commdpi.com.

Substituents at C-6 and C-7: The C-6 and C-7 positions on the quinone ring are frequent targets for modification. Studies have consistently shown that introducing substituents at these sites can enhance cytotoxicity against various cancer cell lines mdpi.com.

Amino and Alkoxyl Groups: The introduction of an amine or alkoxyl group at the C-6 and/or C-7 positions has been found to increase cytotoxicity against a range of cancers, including leukemia, melanoma, breast, cervix, ovary, and lung cancer mdpi.com.

Halogen Atoms: Halogens at the C-6 and/or C-7 positions also influence antitumor activity mdpi.com. For instance, 6,7-dichloro-5,8-isoquinolinedione serves as a precursor for derivatives with potent cytotoxic activities elsevierpure.com.

Positional Isomerism (C-6 vs. C-7): Research on isoquinolinequinone (IQQ) N-oxides has revealed that the position of a substituent can have a profound impact on potency. In a series of benzylamine (B48309) N-oxides, the C-6 substituted isomer exhibited a 2.8-fold more potent average GI50 value against 53 human tumor cell lines compared to its C-7 counterpart acs.org. Preliminary screenings often show that C-6 isomers achieve a mean GI50 more than two times lower than the corresponding C-7 isomers, indicating a significant positional advantage for the C-6 position in conferring cytotoxicity acs.orgresearchgate.net. The addition of an electron-withdrawing bromine atom at either the C-6 or C-7 position can also result in more cytotoxic derivatives acs.org.

Substituents at C-2: The C-2 position, located on the pyridine (B92270) ring of the isoquinoline (B145761) structure, also plays a role in modulating biological effects.

Methyl Group: The introduction of a methyl group at the C-2 position of the 5,8-quinolinedione (B78156) moiety (a closely related scaffold) has been shown to reduce its enzymatic activity as a substrate for NQO1 (DT-diaphorase) mdpi.com. Molecular docking studies suggest that this methyl group strongly influences the arrangement of the compound within the enzyme's active site mdpi.com. However, in the context of cytotoxicity, 6,7-dichloro-2-methyl-5,8-quinolinedione was found to have lower toxicity against a normal cell line compared to its unsubstituted counterpart, 6,7-dichloro-5,8-quinolinedione mdpi.com.

Formyl and Hydroxyl Groups: The introduction of formyl or hydroxyl groups at the C-2 position of 6,7-dichloro-5,8-quinolinedione derivatives can create an additional nucleophilic region on the molecule, which may alter its reactivity and biological interactions mdpi.com.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-6 / C-7 | Amine or Alkoxyl Groups | Increased cytotoxicity against various cancer cell lines (leukemia, melanoma, breast, etc.). | mdpi.com |

| C-6 / C-7 | Halogen (e.g., Chloro, Bromo) | Influences antitumor activity; electron-withdrawing halogens can increase cytotoxicity. | mdpi.comacs.org |

| C-6 vs. C-7 | Benzylamine N-oxide | C-6 isomer is significantly more potent (lower GI50) than the C-7 isomer. | acs.orgresearchgate.net |

| C-2 | Methyl Group | Reduces enzymatic activity (NQO1 substrate); may lower toxicity in normal cells. | mdpi.commdpi.com |

| C-2 | Formyl or Hydroxyl Groups | Creates an additional nucleophilic region, altering molecular reactivity. | mdpi.com |

Correlation of Physicochemical Properties with Research Outcomes

The biological effects of this compound analogues are intrinsically linked to their physicochemical properties. Characteristics such as reactivity, bioavailability, and lipophilicity dictate how these molecules interact with biological systems.

Reactivity: Quantum chemical studies on derivatives like 6,7-dichloro-5,8-quinolinedione show they are highly reactive towards nucleophilic targets mdpi.com. Analysis of reactivity descriptors indicates that certain hybrid compounds are characterized by kinetic stability and moderate chemical reactivity, while also exhibiting an electrophilic character mdpi.com. The molecular electrostatic potential (MEP) maps show that nucleophilic areas are typically localized near the oxygen atoms of the carbonyl groups, which are key sites for biological interactions mdpi.commdpi.com.

Bioavailability: In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analyses suggest that many this compound hybrids have the potential to be used as orally administered drugs mdpi.com. Parameters such as Human Intestinal Absorption (HIA) and Caco-2 permeability values for certain hybrids indicate good absorption from the digestive system mdpi.com.

Studies on related 5,8-quinolinedione and 5,8-isoquinolinedione hybrids show that lipophilicity is influenced by the type of substituent on the quinone moiety nih.gov.

The introduction of a nitrogen atom into the quinone structure, as in the this compound scaffold, generally reduces lipophilicity compared to a naphthoquinone equivalent nih.govnih.gov.

Experimental determination of lipophilicity (logP) has shown that for hybrids with identical molecular formulas, the 5,8-quinolinedione moiety leads to higher lipophilicity than the 5,8-isoquinolinedione moiety nih.gov. This highlights the importance of the nitrogen atom's position in influencing this key property.

| Physicochemical Property | Key Findings for this compound Analogues | Correlation with Research Outcomes | Reference |

|---|---|---|---|

| Reactivity | Derivatives are highly reactive towards nucleophiles; possess an electrophilic character. | High reactivity can facilitate interaction with biological targets, contributing to cytotoxicity. | mdpi.commdpi.com |

| Bioavailability | In silico models predict good oral availability and absorption from the digestive system for certain hybrids. | Suggests the potential for developing orally administered drugs based on this scaffold. | mdpi.com |

| Lipophilicity (logP) | The position of the nitrogen atom (isoquinoline vs. quinoline) and the nature of substituents affect lipophilicity. Generally, the this compound core is less lipophilic than the quinoline-5,8-dione core. | Lipophilicity is crucial for cell membrane penetration and overall ADMET properties, directly impacting a compound's bioavailability and distribution. | nih.govnih.gov |

Rational Design Principles for Novel this compound Analogues Based on SAR

The collective findings from SAR and SPR studies provide a foundation for the rational design of new this compound analogues with improved or targeted biological activities. Key principles derived from this research include:

Prioritization of C-6 Substitution: SAR data consistently indicate that substituents at the C-6 position often lead to greater potency than identical substituents at the C-7 position acs.orgresearchgate.net. Therefore, a primary design strategy is to focus synthetic efforts on introducing diverse functional groups at the C-6 position to maximize cytotoxic potential, particularly against multidrug-resistant (MDR) cancer cells.

Introduction of Specific Functional Groups: To enhance anticancer activity, the introduction of amine and alkoxyl groups at the C-6 and C-7 positions is a validated strategy mdpi.com. Furthermore, incorporating electron-withdrawing groups, such as halogens, can increase the electrophilicity of the quinone ring, potentially enhancing its reactivity with biological nucleophiles and leading to increased cytotoxicity acs.org.

Creation of Hybrid Molecules: A powerful design principle involves combining the this compound scaffold with other bioactive molecules to create hybrid compounds. For example, linking the quinone moiety to nucleosides like thymidine (B127349) can produce a new class of hybrids that may act as effective substrates for enzymes like NQO1, which is overexpressed in many cancer cells mdpi.com. This approach aims to leverage specific biological pathways for targeted drug action.

Future Directions in Isoquinoline 5,8 Dione Research

Emerging Synthetic Methodologies for Enhanced Diversity

The synthesis of isoquinoline (B145761) frameworks is a central topic for organic and medicinal chemists. nih.gov While traditional methods like the Pictet–Spengler and Bischler–Napieralski reactions have been foundational, current research is focused on developing novel methodologies that offer greater efficiency, milder reaction conditions, and the ability to generate a wider diversity of molecular structures. nih.govresearchgate.net